![molecular formula C11H5NaO4 B2731407 Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate CAS No. 13546-84-4](/img/structure/B2731407.png)

Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

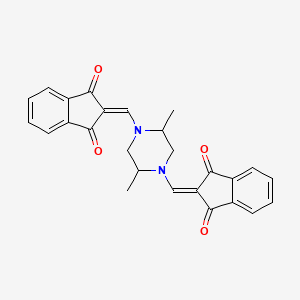

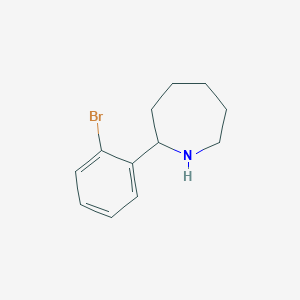

Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate is a chemical compound with the CAS Number: 13546-84-4 . It has a molecular weight of 224.15 and the molecular formula is C11H5NaO4 . The compound is typically found in a yellow to brown solid form .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H6O4.Na/c12-10-2-1-6-9 (15-10)5-8-7 (11 (6)13)3-4-14-8;/h1-5,13H;/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

This compound is a yellow to brown solid . The compound has a molecular weight of 224.15 and the molecular formula is C11H5NaO4 .科学的研究の応用

Anti-breast Cancer Activity

A study highlighted the synthesis of novel psoralen derivatives, closely related to Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate, evaluating their cytotoxic effects against breast cancer cell lines. These derivatives were tested for their ability to inhibit cancer cell growth without significantly affecting normal cells, indicating a potential for safe cancer therapy. The research emphasized the importance of specific substituents in enhancing anti-cancer activity, with some compounds showing promising selectivity and potency against hormone-dependent breast cancer cell lines. This study underscores the potential of these compounds in developing therapies targeting estrogen receptor-positive breast cancer.

Anti-inflammatory Applications

Another study explored the synthesis and biological evaluation of 3-alkyl- and 3-aryl-derivatives of this compound for their anti-inflammatory properties. These compounds were assessed for their ability to inhibit the enzyme 15-lipoxygenase and the production of leukotriene B4, both of which are important in the inflammation process. While the compounds showed moderate inhibitory activity, their photoreactive properties under UVA light were also examined. The findings from this research could pave the way for developing novel anti-inflammatory agents, particularly those that could be activated by light.

Vasodilatory Effects

Research into the vasodilatory effects of 9-hydroxy-7H-furo[3,2-g]chromen-7-one derivatives, which share a structural core with this compound, demonstrated potential applications in treating hypertension. These compounds were synthesized and tested for their ability to relax blood vessels compared to known vasodilators. The study's findings suggested that these derivatives could be promising candidates for developing new hypertension treatments, with molecular docking studies indicating their effective interaction with L-calcium channels.

Safety and Hazards

特性

IUPAC Name |

sodium;7-oxofuro[3,2-g]chromen-4-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O4.Na/c12-10-2-1-6-9(15-10)5-8-7(11(6)13)3-4-14-8;/h1-5,13H;/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIDYQRHKXBPRB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5NaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2731326.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2731329.png)

![N-(2-ethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2731333.png)

![1-((cyanomethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2731334.png)

![4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE](/img/structure/B2731339.png)

![N-benzyl-N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine](/img/structure/B2731343.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B2731345.png)

![6-chloro-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B2731347.png)